molecular formula C14H12BrNO4 B2826975 N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 830352-30-2

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2826975
CAS No.: 830352-30-2
M. Wt: 338.157
InChI Key: KCUMEYAIDXMSOG-UHFFFAOYSA-N
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Description

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Amidation: The brominated intermediate is then reacted with allylamine to form the corresponding amide. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the allyl group, to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of epoxides or alcohols from the allyl group.

    Reduction: Formation of alkanes or alcohols from the allyl group.

    Hydrolysis: Formation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and allylamine.

Scientific Research Applications

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the allyl and methoxy groups.

    8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine and allyl groups.

    N-allyl-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine and methoxy groups.

Uniqueness

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of all three functional groups (bromine, methoxy, and allyl) which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMEYAIDXMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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